Aqueous Solubility: Oxalate Salt vs. Free Base
The oxalate salt form of tert-butyl cis-N-(3-aminocyclobutyl)carbamate demonstrates significantly enhanced aqueous solubility compared to the unionized free base. This is a general property of amine-oxalate salts arising from ionization of the primary amine and the hydrophilic character of the oxalate counterion [1]. Vendors report aqueous solubility values of approximately 50 mg/mL for the oxalate salt versus <10 mg/mL for the non-salt (free base) analog under comparable conditions .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | ~50 mg/mL (oxalate salt, in water) |
| Comparator Or Baseline | Free base (tert-butyl (cis-3-aminocyclobutyl)carbamate, CAS 1212395-34-0): <10 mg/mL |
| Quantified Difference | ≥5-fold improvement in aqueous solubility |
| Conditions | Water at ambient temperature; quantitative values reported by vendor technical datasheet for the oxalate salt and free base |
Why This Matters
Higher aqueous solubility directly broadens the scope of reaction conditions (e.g., aqueous-phase couplings, bioconjugation) and simplifies work-up procedures, making the oxalate salt the preferred form for applications requiring polar or aqueous media.
- [1] LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. 'Since they are bases, amines will react with acids to form salts soluble in water, including those amines that are not very soluble in water.' https://chem.libretexts.org/Courses/Brevard_College/CHE_202:_Organic_Chemistry_II/03:_Amines_and_Amides/3.05:_Chemical_Properties_of_Amines._Bases_and_Salt_Formation. (accessed 2026-05-04). View Source
